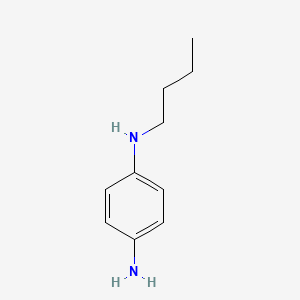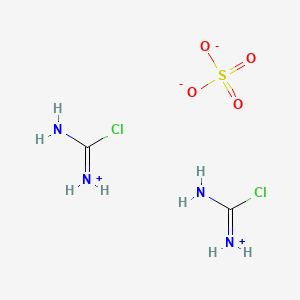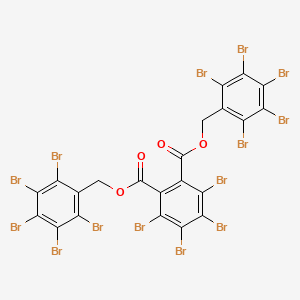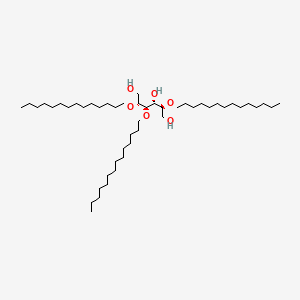
2,4,5-Tri-O-tetradecyl-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tri-O-tetradecyl-D-glucitol: is a chemical compound with the molecular formula C48H98O6 It is a derivative of D-glucitol, where three hydroxyl groups at positions 2, 4, and 5 are substituted with tetradecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tri-O-tetradecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of tetradecyl groups. The reaction conditions often require the use of protecting groups, such as acetals or silyl ethers, to ensure selective substitution at the desired positions. Common reagents used in the synthesis include tetradecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Tri-O-tetradecyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetradecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 2,4,5-Tri-O-tetradecyl-D-glucitol is used as a building block in organic synthesis and as a surfactant in various chemical reactions .
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid bilayers .
Medicine: The compound’s unique structure makes it a candidate for drug delivery systems and as a potential therapeutic agent .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, detergents, and other personal care products due to its surfactant properties .
Mecanismo De Acción
The mechanism of action of 2,4,5-Tri-O-tetradecyl-D-glucitol involves its interaction with lipid bilayers and cell membranes. The tetradecyl groups allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in studying membrane dynamics .
Comparación Con Compuestos Similares
- 2,3,4,5-Tetra-O-tetradecyl-D-glucitol
- 2,4,6-Tri-O-tetradecyl-D-glucitol
- 2,4,5-Tri-O-dodecyl-D-glucitol
Comparison: Compared to similar compounds, 2,4,5-Tri-O-tetradecyl-D-glucitol is unique due to its specific substitution pattern, which influences its chemical properties and applications. For example, the presence of tetradecyl groups at positions 2, 4, and 5 provides a distinct hydrophobic character, making it more effective as a surfactant compared to compounds with shorter alkyl chains .
Propiedades
Número CAS |
93919-37-0 |
|---|---|
Fórmula molecular |
C48H98O6 |
Peso molecular |
771.3 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2,4,5-tri(tetradecoxy)hexane-1,3,6-triol |
InChI |
InChI=1S/C48H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-52-45(43-49)47(51)48(54-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46(44-50)53-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45-51H,4-44H2,1-3H3/t45-,46+,47+,48+/m0/s1 |
Clave InChI |
FMWGXHAYSHONFH-AVNIMNHSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


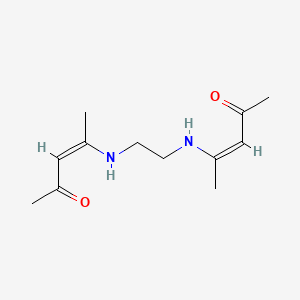
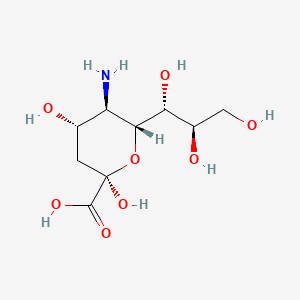



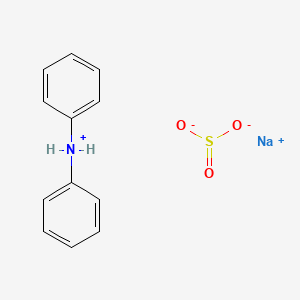
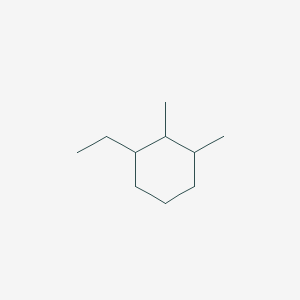

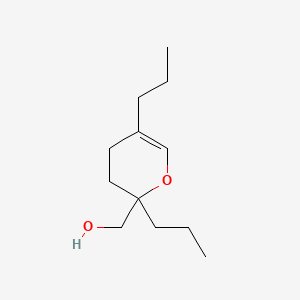
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
